molecular formula C10H12N2O2 B11600557 (2Z)-N-ethyl-2-(hydroxyimino)-2-phenylethanamide

(2Z)-N-ethyl-2-(hydroxyimino)-2-phenylethanamide

Cat. No.: B11600557
M. Wt: 192.21 g/mol
InChI Key: RRHULZISVJZEPF-XFXZXTDPSA-N
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Description

(2Z)-N-ethyl-2-(hydroxyimino)-2-phenylethanamide is a chemical compound characterized by its unique structure, which includes an ethyl group, a hydroxyimino group, and a phenyl group attached to an ethanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-ethyl-2-(hydroxyimino)-2-phenylethanamide typically involves the reaction of ethylamine with 2-phenyl-2-oxoacetohydroxamic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and solvents, precise temperature regulation, and efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-ethyl-2-(hydroxyimino)-2-phenylethanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-N-ethyl-2-(hydroxyimino)-2-phenylethanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2Z)-N-ethyl-2-(hydroxyimino)-2-phenylethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-ethyl-2-(hydroxyimino)-2-phenylethanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group, hydroxyimino group, and phenyl group in a single molecule allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(2Z)-N-ethyl-2-hydroxyimino-2-phenylacetamide

InChI

InChI=1S/C10H12N2O2/c1-2-11-10(13)9(12-14)8-6-4-3-5-7-8/h3-7,14H,2H2,1H3,(H,11,13)/b12-9-

InChI Key

RRHULZISVJZEPF-XFXZXTDPSA-N

Isomeric SMILES

CCNC(=O)/C(=N\O)/C1=CC=CC=C1

Canonical SMILES

CCNC(=O)C(=NO)C1=CC=CC=C1

Origin of Product

United States

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